rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea
Brand Name: Vulcanchem
CAS No.: 2243515-30-0
VCID: VC4611338
InChI: InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1
SMILES: CC1CCCCC1NC(=O)NC
Molecular Formula: C9H18N2O
Molecular Weight: 170.256

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea

CAS No.: 2243515-30-0

Cat. No.: VC4611338

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea - 2243515-30-0

Specification

CAS No. 2243515-30-0
Molecular Formula C9H18N2O
Molecular Weight 170.256
IUPAC Name 1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea
Standard InChI InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1
Standard InChI Key LFVKHLRMUDVHKR-JGVFFNPUSA-N
SMILES CC1CCCCC1NC(=O)NC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea, reflects its urea core substituted with a methyl group and a stereochemically defined cyclohexyl moiety. Key structural features include:

  • Molecular Formula: C₉H₁₈N₂O .

  • Stereochemistry: The (1R,2S) configuration in the cyclohexyl group introduces chirality, yielding a racemic mixture .

  • SMILES: C[C@H]1CCCC[C@H]1NC(=O)NC, encoding the stereochemical arrangement .

  • InChIKey: LFVKHLRMUDVHKR-JGVFFNPUSA-N, confirming stereoisomerism .

Table 1: Structural Identifiers

PropertyValueSource
CAS Number2243515-30-0
Molecular Weight170.25 g/mol
SMILESC[C@H]1CCCC[C@H]1NC(=O)NC
Standard InChIKeyLFVKHLRMUDVHKR-JGVFFNPUSA-N

Synthesis and Stereochemical Control

Synthetic Pathways

While no direct synthesis protocol for this compound is detailed in the literature, analogous urea derivatives are synthesized via:

  • Condensation Reactions: Similar to the Biginelli reaction, where aldehydes, β-ketoesters, and urea condense under acidic conditions . For example, 1-[(2-oxonaphthalen-1-ylidene)methyl]urea was synthesized using 2-hydroxy-1-naphthaldehyde and urea under hydrochloric acid catalysis .

  • Asymmetric Catalysis: Chiral ligands, such as BINOL derivatives, enable stereoselective synthesis of cyclohexyl-containing compounds . The (1R,2S) configuration could arise from chiral auxiliaries or kinetic resolution, as seen in the asymmetric synthesis of cyclopentanone derivatives using lithium amides .

Stereochemical Challenges

The racemic nature complicates isolation of enantiopure forms. Kinetic resolutions, as demonstrated in the synthesis of 3-methylcispentacin (99% enantiomeric excess), may apply here .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyStatusSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator